2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride
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Overview
Description
2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H8Cl2FNO It is a hydrochloride salt form of a phenyl ethanone derivative, characterized by the presence of amino, chloro, and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 3-chloro-4-fluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for research or commercial use.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carbonyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloro and fluoro substituents may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-chloro-2-fluorophenyl)ethan-1-one hydrochloride
- 2-amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride
Uniqueness
2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
CAS No. |
2507957-57-3 |
---|---|
Molecular Formula |
C8H8Cl2FNO |
Molecular Weight |
224.1 |
Purity |
0 |
Origin of Product |
United States |
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